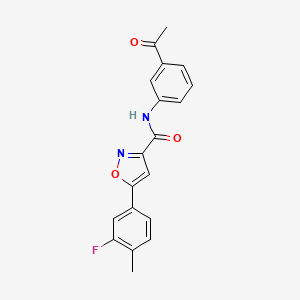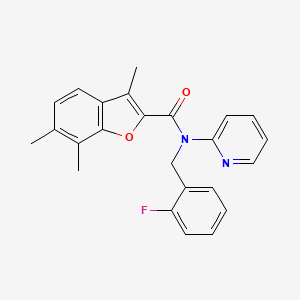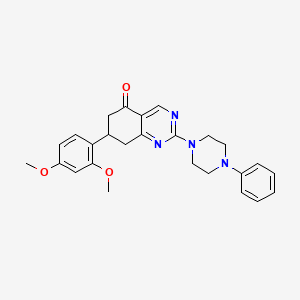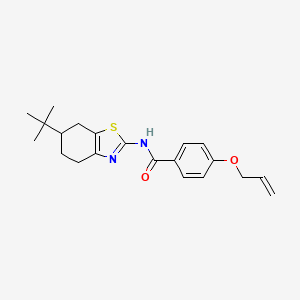![molecular formula C23H27ClFN3O3S B11346196 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11346196.png)
{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of sulfonyl, piperidine, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-Chlorobenzyl Sulfonyl Chloride: This intermediate is synthesized by reacting 2-chlorobenzyl alcohol with thionyl chloride under reflux conditions.
Formation of Piperidin-4-yl Sulfonyl Intermediate: The 2-chlorobenzyl sulfonyl chloride is then reacted with piperidine to form the piperidin-4-yl sulfonyl intermediate.
Coupling with 4-(4-Fluorophenyl)piperazine: The final step involves coupling the piperidin-4-yl sulfonyl intermediate with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: Substitution reactions on the aromatic rings can introduce various functional groups, such as nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazine groups are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-chlorophenyl)piperazin-1-yl]methanone
- {1-[(2-Bromobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone
- {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a fluorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H27ClFN3O3S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27ClFN3O3S/c24-22-4-2-1-3-19(22)17-32(30,31)28-11-9-18(10-12-28)23(29)27-15-13-26(14-16-27)21-7-5-20(25)6-8-21/h1-8,18H,9-17H2 |
InChI Key |
VOIGSCBKPNREQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methylbenzamide](/img/structure/B11346125.png)

![2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11346128.png)

![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346142.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11346150.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11346157.png)
![Dimethyl 5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11346162.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide](/img/structure/B11346167.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11346173.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346180.png)
![2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11346183.png)
